Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl ester group and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate typically involves a Diels-Alder reaction between myrcene and methacrolein . This reaction forms a cyclohexene ring with the desired substituents. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl ester group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The alkyl chain and ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mechanism of Action
The mechanism by which Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pathways involved may include metabolic processes and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-: This compound has a similar cyclohexene ring structure but with an aldehyde group instead of a methyl ester.
m-Camphorene: This compound has a similar cyclohexene ring with different substituents, including a methyl group and a branched alkyl chain.
Uniqueness
Methyl 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate is unique due to its specific combination of a methyl ester group and a branched alkyl chain, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
53311-90-3 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
methyl 3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H22O2/c1-11(2)6-4-7-12-8-5-9-13(10-12)14(15)16-3/h6,8,13H,4-5,7,9-10H2,1-3H3 |
InChI Key |
NEKMOCFSCDKHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCCC(C1)C(=O)OC)C |
Origin of Product |
United States |
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